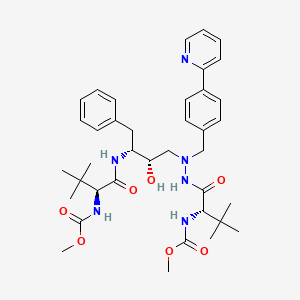

Atazanavir S,S,R,S-Diastereomer

Vue d'ensemble

Description

Atazanavir S,S,R,S-Diastereomer is an impurity of Atazanavir . Atazanavir is a medication that is approved by the U.S. Food and Drug Administration (FDA) for the treatment of HIV-1 infection in both treatment-naive and treatment-experienced patients . This medication is prescribed in combination with other antiretroviral agents for individuals aged 3 months and older with a body weight of 5 kg or more .

Molecular Structure Analysis

The molecular formula of this compound is C38H52N6O7 . The molecular weight is 704.8555 . The stereochemistry is absolute .Applications De Recherche Scientifique

Cardiac Fibrosis Attenuation

Atazanavir has been shown to attenuate myocardial infarction-induced cardiac fibrosis in rats. This effect is linked to blocking myocardial inflammatory cascades through an HMGB1/TLR 9 signaling pathway (Zhang, G., Zhang, X., Li, D., Tian, J., & Jiang, W., 2018).

Treatment of HIV Infection

Atazanavir is a protease inhibitor used in the treatment of HIV infection. It is effective in both antiretroviral-naive and antiretroviral-experienced individuals and offers a once-daily dosing regimen (Havlir, D. & O'Marro, S., 2004).

Impact on Plasma Lipids

The drug is not associated with elevations in serum levels of total cholesterol, low-density lipoprotein cholesterol, or triglycerides, potentially reducing the need for lipid-lowering agents (Rivas, P., Morello, J., Garrido, C., Rodríguez-Nóvoa, S., & Soriano, V., 2008).

Metabolic Profiling

Extensive metabolic profiling of atazanavir is crucial as its metabolites may contribute to its effectiveness as well as toxicity and interactions. Identification and profiling of circulating metabolites in patients have been conducted for clinical pharmacological research (Heine, R., Hillebrand, M., Rosing, H., van Gorp, E. V., Mulder, J., Beijnen, J., & Huitema, A., 2009).

Pharmacogenetics

A study identifying the association between single-nucleotide polymorphisms in the UGT1A-3' untranslated region and atazanavir-induced nephrolithiasis highlights the importance of pharmacogenetics in optimizing atazanavir therapy (Nishijima, T., Tsuchiya, K., Tanaka, N., Joya, A., Hamada, Y., Mizushima, D., Aoki, T., Watanabe, K., Kinai, E., Honda, H., Yazaki, H., Tanuma, J., Tsukada, K., Teruya, K., Kikuchi, Y., Oka, S., & Gatanaga, H., 2014).

Safety and Hazards

Orientations Futures

Atazanavir therapy is effective when used in combination with other anti-HIV drugs . The high error rate of HIV polymerase leads to extensive mutations, fostering the development of antiretroviral drug-resistant strains. The administration of multiple medications addresses this issue by using at least 2 different modes of action . Combining protease inhibitors, such as atazanavir, with 2 nucleoside analogs can effectively decrease the HIV viral load to undetectable concentrations in the blood .

Mécanisme D'action

Target of Action

Atazanavir S,S,R,S-Diastereomer is an antiretroviral drug of the protease inhibitor (PI) class . Its primary target is the HIV-1 protease , an enzyme critical for HIV-1 virion maturation .

Mode of Action

This compound selectively inhibits the HIV-1 protease . By binding to this enzyme, it prevents the protease from cleaving the viral polyproteins into individual functional proteins, a necessary step in the viral lifecycle . This results in the formation of immature, non-infectious viral particles .

Biochemical Pathways

The inhibition of the HIV-1 protease impacts the HIV-1 replication cycle . The virus is unable to produce mature virions, which are necessary for infecting new cells and propagating the infection . This disruption of the viral lifecycle helps to control the spread of the virus within the body.

Pharmacokinetics

Protease inhibitors are extensively metabolized by the liver and primarily excreted in the feces .

Result of Action

The action of this compound at the molecular level results in the reduction of viral load and an increase in CD4 cell counts, improving the immune response against HIV . At the cellular level, it prevents the production of new virus particles, thereby limiting the spread of the infection .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. These may include the presence of other medications (potential for drug-drug interactions), patient adherence to medication regimen, genetic variations affecting drug metabolism, and the presence of drug-resistant strains of HIV

Analyse Biochimique

Biochemical Properties

The role of Atazanavir S,S,R,S-Diastereomer in biochemical reactions is not well-documented. It is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .

Cellular Effects

It is known that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that it has a certain level of stability and degradation over time .

Dosage Effects in Animal Models

It is known that the effects can vary with different dosages, and there may be threshold effects observed in these studies .

Metabolic Pathways

It is known to interact with various enzymes or cofactors, and it may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known to interact with various transporters or binding proteins, and it may have effects on its localization or accumulation .

Subcellular Localization

It is known that it may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

methyl N-[(2S)-1-[2-[(2S,3R)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30+,31-,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRYRYVKAWYZBR-VWPRMMSESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)N[C@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H52N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201099335 | |

| Record name | 1,14-Dimethyl (3S,8S,9R,12S)-3,12-bis(1,1-dimethylethyl)-8-hydroxy-4,11-dioxo-9-(phenylmethyl)-6-[[4-(2-pyridinyl)phenyl]methyl]-2,5,6,10,13-pentaazatetradecanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201099335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

704.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1292296-10-6 | |

| Record name | 1,14-Dimethyl (3S,8S,9R,12S)-3,12-bis(1,1-dimethylethyl)-8-hydroxy-4,11-dioxo-9-(phenylmethyl)-6-[[4-(2-pyridinyl)phenyl]methyl]-2,5,6,10,13-pentaazatetradecanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1292296-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,14-Dimethyl (3S,8S,9R,12S)-3,12-bis(1,1-dimethylethyl)-8-hydroxy-4,11-dioxo-9-(phenylmethyl)-6-[[4-(2-pyridinyl)phenyl]methyl]-2,5,6,10,13-pentaazatetradecanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201099335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

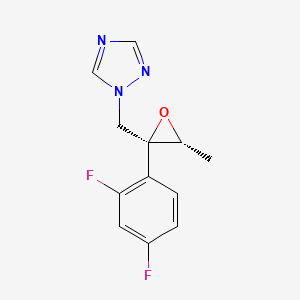

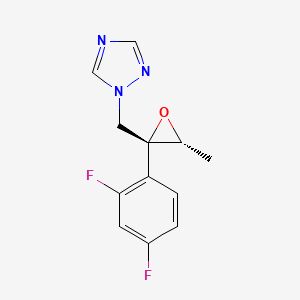

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Nitrophenyl)methyl (4S,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B601457.png)

![3-[[(4S)-1-(Diisopropoxyphosphinyl)-4alpha-mercapto-L-prolyl]amino]benzoic acid](/img/structure/B601468.png)